Larotinib's Sub-Nanomolar Potency Against Wild-Type EGFR and Common Activating Mutations Versus First-Generation TKIs
Larotinib exhibits significantly higher biochemical potency against wild-type (WT) EGFR and the L858R activating mutation compared to first-generation TKIs erlotinib and gefitinib. In recombinant enzyme assays, larotinib has an IC50 of 0.6 nM for EGFR WT and 0.563 nM for EGFR L858R . This compares to reported IC50 values of 2 nM for erlotinib against EGFR WT and 0.36 nM against L858R , [1]. Gefitinib has been reported with an IC50 of 33 nM for EGFR WT [2]. This data indicates larotinib is approximately 3.3-fold more potent than erlotinib and 55-fold more potent than gefitinib against wild-type EGFR.
| Evidence Dimension | In vitro biochemical potency (IC50) against wild-type EGFR |
|---|---|
| Target Compound Data | IC50 = 0.6 nM |
| Comparator Or Baseline | Erlotinib (IC50 = 2 nM), Gefitinib (IC50 = 33 nM) |
| Quantified Difference | 3.3-fold more potent than erlotinib; 55-fold more potent than gefitinib |
| Conditions | Recombinant EGFR kinase assay |
Why This Matters
Higher potency at the target can translate to a greater effective concentration range in vitro, potentially reducing the amount of compound required and minimizing off-target effects at high concentrations.
- [1] Table 1 Inhibition of EGFR family kinases by PCC0208027. Nature. 2019 Apr 5. View Source
- [2] Gefitinib IC50 value. Baidu Baijiahao. 2022 Jun 24. View Source
